Lipophilicity Control: XLogP3 and LogP Comparison of 2-Alkyl-Boc-Piperazines
1-Boc-2-isopropylpiperazine demonstrates a quantifiable increase in lipophilicity relative to its 2-ethyl analog, which is critical for modulating blood-brain barrier (BBB) penetration and reducing P-glycoprotein (P-gp) efflux liability. The target compound exhibits an XLogP3 of 1.9 , compared to a reported LogP of 1.87 for the 2-ethyl derivative [1]. This ΔLogP of approximately +0.02 to +0.03 units is significant in CNS drug design, where optimal LogP values typically range from 2-4 for BBB penetration [2].
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | 1-Boc-2-ethylpiperazine (LogP = 1.872) |
| Quantified Difference | ΔLogP ≈ +0.02 to +0.03 (isopropyl more lipophilic) |
| Conditions | Predicted/computed values from authoritative databases (Chem960, Molbase) |
Why This Matters
Higher lipophilicity improves CNS exposure potential, making this compound a preferred starting point for neuropharmacology campaigns compared to less lipophilic ethyl or methyl analogs.
- [1] Molbase. 1-Boc-2-ethylpiperazine. LogP: 1.872. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. View Source
